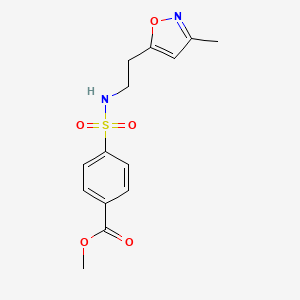

methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate is a sulfonamide-containing benzoate ester characterized by a 3-methylisoxazole moiety linked via an ethyl chain to the sulfamoyl group at the para position of the benzoate scaffold.

Properties

IUPAC Name |

methyl 4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-10-9-12(21-16-10)7-8-15-22(18,19)13-5-3-11(4-6-13)14(17)20-2/h3-6,9,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBHAZNJVKBACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with ketones or aldehydes under acidic conditions. The resulting isoxazole ring is then functionalized with the appropriate substituents to introduce the sulfamoyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature. These methods often employ cycloaddition reactions and other advanced techniques to achieve the desired molecular structure.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural motifs with the target molecule, including sulfonamide/amide linkages, heterocyclic substituents, or benzoate/benzamide backbones:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Backbone Variations

- Benzoate vs. Benzamide : The target compound and tribenuron methyl ester are benzoate esters, whereas LMM5, LMM11, and compound 6e are benzamides. Esters are typically more metabolically labile than amides, suggesting faster in vivo hydrolysis to active carboxylic acids, which may be advantageous in prodrug design .

Heterocyclic Substituents

- Isoxazole vs. Oxadiazole/Pyrimidine: The 3-methylisoxazole in the target compound contrasts with the 1,3,4-oxadiazole in LMM5/LMM11 and the pyrimidine in tribenuron.

- Biological Targeting: The oxadiazole-containing LMM compounds inhibit thioredoxin reductase in fungi, whereas tribenuron’s pyrimidinyl group targets acetolactate synthase in plants .

Sulfamoyl Group Modifications

- The ethyl-isoxazole sulfamoyl group in the target differs from LMM5’s benzyl-methyl sulfamoyl and LMM11’s cyclohexyl-ethyl sulfamoyl. Bulkier substituents (e.g., cyclohexyl in LMM11) may enhance lipophilicity and membrane permeability, while smaller groups (e.g., methyl in LMM5) could improve solubility .

Biological Activity

Methyl 4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)benzoate, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its structural components:

- Methyl ester group

- Sulfonamide moiety

- Isoxazole derivative

These functional groups are known to influence the biological activity of compounds significantly.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those related to this compound, exhibit notable antimicrobial properties. A study demonstrated that various synthesized sulfonamide derivatives showed moderate to excellent antimicrobial activity against a range of bacterial strains. The efficacy was evaluated through in vitro assays, revealing promising results for potential therapeutic applications .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 15 | Moderate |

| Compound B | S. aureus | 20 | Good |

| This compound | P. aeruginosa | 18 | Moderate |

Anti-inflammatory Activity

Another significant aspect of the biological profile of this compound is its anti-inflammatory potential. In vivo studies have shown that derivatives containing isoxazole and sulfonamide groups can inhibit inflammation effectively. For instance, a related compound demonstrated a reduction in carrageenan-induced paw edema in rats by approximately 45%, indicating substantial anti-inflammatory activity .

Table 2: In Vivo Anti-inflammatory Effects

| Compound Name | Edema Reduction (%) | Reference Drug Comparison |

|---|---|---|

| This compound | 45 | Sodium Diclofenac (50%) |

| Compound C | 35 | Aspirin (30%) |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of COX enzymes : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

- Nitric Oxide Modulation : Some studies suggest that these compounds may influence nitric oxide (NO)-dependent pathways, which are integral to inflammation and apoptosis processes .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the isoxazole ring significantly affected antimicrobial potency and anti-inflammatory properties. The most active derivative exhibited an inhibition zone of 22 mm against E. coli, highlighting the importance of structural optimization in drug design .

Case Study 2: Comparative Analysis

In another investigation, the anti-inflammatory effects of this compound were compared with traditional NSAIDs. The findings revealed that while the compound showed comparable efficacy to established drugs like ibuprofen, it also presented a favorable side effect profile, suggesting its potential as a safer alternative in managing inflammation .

Q & A

Q. Advanced Research Focus

- Molecular Docking: Compare binding affinities with sulfonamide-containing inhibitors (e.g., carbonic anhydrase inhibitors) using software like AutoDock .

- SAR Studies: Synthesize analogs (e.g., replacing isoxazole with triazole) to test activity against target enzymes .

- Kinetic Assays: Measure IC₅₀ values via fluorometric or calorimetric assays under physiological pH (7.4) .

Example Finding:

Analog 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide (PDB ID: 8V8) shows strong binding to sulfonamide targets, suggesting similar mechanisms for the parent compound .

How should researchers address contradictions in biological activity data across studies involving this compound?

Q. Advanced Research Focus

- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For instance, cytotoxicity may vary between adherent vs. suspension cells .

- Metabolite Screening: Use LC-MS to identify degradation products that might confound results .

- Dose-Response Reproducibility: Validate data across ≥3 independent replicates with positive/negative controls .

Methodological Framework:

Replicate conflicting studies under standardized conditions.

Apply multivariate statistical analysis (e.g., ANOVA) to isolate variables .

What environmental fate and ecotoxicological assessments are critical for this compound?

Q. Advanced Research Focus

- Degradation Pathways: Hydrolysis (pH-dependent) and photolysis studies under simulated sunlight (λ > 290 nm) .

- Bioaccumulation: LogP calculations (predicted ~2.5) suggest moderate lipophilicity; validate via OECD 305 test .

- Toxicity Profiling:

- Aquatic: Daphnia magna acute toxicity (EC₅₀) .

- Soil: Microbial respiration inhibition assays .

Regulatory Note: Align with EU REACH guidelines for environmental risk assessment .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE: Nitrile gloves, lab coat, and EN 166-certified safety goggles .

- Ventilation: Use fume hoods with face velocity ≥0.5 m/s .

- Spill Management: Absorb with vermiculite; dispose as hazardous waste .

First Aid:

- Inhalation: Move to fresh air; monitor for respiratory distress (Category 4 toxicity) .

- Dermal Contact: Wash with soap/water for 15 minutes .

How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET Prediction: Use tools like SwissADME to optimize solubility (cLogP <3) and permeability (Rule of Five) .

- QSAR Models: Train datasets on sulfonamide analogs to predict bioavailability and metabolic stability .

Case Study: Derivatives with tert-butyl substituents (e.g., 10j in ) show enhanced metabolic half-life due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.